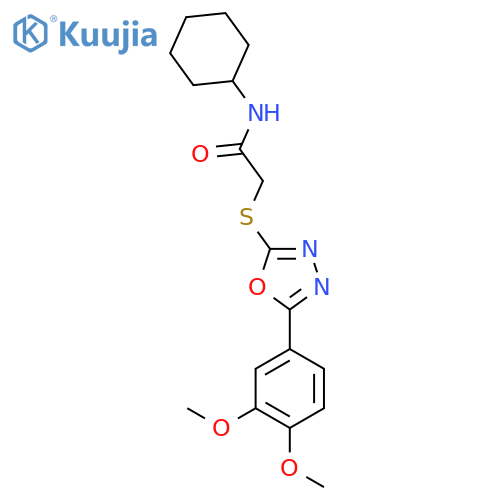Cas no 486398-00-9 (N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)
N-シクロヘキシル-2-{5-(3,4-ジメトキシフェニル)-1,3,4-オキサジアゾール-2-イルスルファニル}アセトアミドは、複雑な有機化合物であり、1,3,4-オキサジアゾール骨格とシクロヘキシル基を有するアセトアミド誘導体です。3,4-ジメトキシフェニル基が導入されたことで、電子供与性が高く、医薬品中間体や農薬開発における反応性の向上が期待されます。スルファニル基を介した結合特性により、生体分子との相互作用や標的選択性に優れる可能性があります。高い熱安定性と溶解性を兼ね備え、有機合成や材料科学分野での応用が注目されています。

486398-00-9 structure
商品名:N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
- N-cyclohexyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- MLS002586647
- N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- MLS000116559
- HMS2265C13
- CHEMBL1488216
- SMR000093528
- BAS 03575113
- F0594-0295
- 486398-00-9
- AKOS000571149
-
- インチ: 1S/C18H23N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22)
- InChIKey: JWDYBVMEYMVJOD-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(C2C=CC(=C(C=2)OC)OC)O1)CC(NC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 377.14092740g/mol
- どういたいしつりょう: 377.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 112Ų
N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0594-0295-100mg |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-10mg |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-25mg |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-20μmol |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-20mg |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-15mg |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-2μmol |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-75mg |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-10μmol |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0594-0295-40mg |
N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
486398-00-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
486398-00-9 (N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide) 関連製品
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
